molecular formula C22H25Cl3FN5O B3001087 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride CAS No. 1331266-26-2

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride

Cat. No.: B3001087
CAS No.: 1331266-26-2
M. Wt: 500.82
InChI Key: RHGKMSSTJGNMJM-UHFFFAOYSA-N
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Description

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an imidazole ring, a piperazine ring, and a benzylacetamide moiety, making it a versatile candidate for numerous applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 3-chlorophenylamine with glyoxal in the presence of ammonium acetate.

    Piperazine Derivative Synthesis: The imidazole derivative is then reacted with piperazine under controlled conditions to form the piperazine-imidazole intermediate.

    Benzylation: The intermediate is further reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the target compound, which is then converted to its dihydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce amines from nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to understand these interactions at a molecular level.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development, particularly in the treatment of neurological disorders or cancers.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-chlorobenzyl)acetamide
  • 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride is unique due to the presence of the fluorobenzyl group. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.

Properties

IUPAC Name

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O.2ClH/c23-18-2-1-3-20(14-18)29-9-8-25-22(29)28-12-10-27(11-13-28)16-21(30)26-15-17-4-6-19(24)7-5-17;;/h1-9,14H,10-13,15-16H2,(H,26,30);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGKMSSTJGNMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=C(C=C2)F)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl3FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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